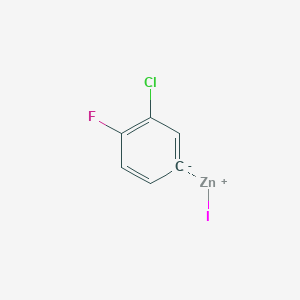

3-Chloro-4-fluorophenylzinc iodide

説明

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The field of organometallic chemistry began with the pioneering work of English chemist Edward Frankland. In 1848, his experiments involving the reaction of ethyl iodide with zinc metal led to the synthesis of diethylzinc, the first organozinc compound. Current time information in उदयपुर डिवीजन, IN.researchgate.net This discovery was not only foundational to organometallic chemistry but also contributed to the development of the theory of chemical valence. researchgate.netorganic-chemistry.org Initially, the pyrophoric nature of dialkylzincs made them difficult to handle, limiting their widespread use. Current time information in उदयपुर डिवीजन, IN.

However, the unique reactivity of organozinc compounds soon found application in key name reactions that have become fundamental in organic synthesis. In 1887, Sergey Nikolayevich Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. gentaur.comscbt.com The key intermediate, a zinc enolate, proved to be less reactive and more selective than the Grignard reagents that would be discovered later, preventing unwanted side reactions. bldpharm.comsigmaaldrich.com

Another significant advancement came in 1958 with the Simmons-Smith reaction. Howard Simmons and Ronald Smith found that an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, could convert alkenes into cyclopropanes stereospecifically. chemicalbook.comgoogle.com This reaction remains a premier method for cyclopropane (B1198618) synthesis due to its reliability and functional group tolerance. wikipedia.orgresearchgate.net

Despite these important applications, organozinc reagents were somewhat overshadowed by the more nucleophilic Grignard and organolithium reagents for many decades. Current time information in उदयपुर डिवीजन, IN. Their resurgence began in the late 1970s with the advent of transition metal-catalyzed cross-coupling reactions. In 1977, Ei-ichi Negishi reported the palladium- or nickel-catalyzed coupling of organozinc reagents with various organic halides. beilstein-journals.org The Negishi coupling proved to be exceptionally versatile, allowing for the formation of carbon-carbon bonds between sp, sp², and sp³ centers. nih.govresearchgate.net The mild reaction conditions and, crucially, the high degree of functional group tolerance of the organozinc partner cemented their role as indispensable reagents in modern organic synthesis. d-nb.info

Significance of Functionalized Arylzinc Halides in Modern Synthetic Chemistry

The true power of organozinc reagents in modern synthesis is most evident in the class of functionalized arylzinc halides. These compounds, with the general structure Ar-Zn-X (where Ar is a substituted aromatic ring and X is a halide), offer a perfect balance of reactivity and stability. chemicalbook.com Unlike their highly reactive organolithium or Grignard counterparts, which readily react with sensitive functional groups like esters, nitriles, or ketones, organozinc halides are significantly more tolerant. d-nb.info This chemoselectivity allows for the synthesis and coupling of complex, polyfunctional molecules without the need for extensive protecting group strategies, thereby increasing synthetic efficiency. ambeed.com

The preparation of these reagents has also become more accessible. While early methods often relied on transmetalation from a less tolerant organometallic precursor, the development of highly activated zinc, such as "Rieke Zinc," allows for the direct oxidative addition of the metal into the carbon-halogen bond of an aryl halide. d-nb.info This direct insertion method is compatible with a wide array of functional groups. Furthermore, the discovery that additives like lithium chloride can facilitate the solubilization and formation of arylzinc reagents from even unactivated aryl halides has broadened the scope and convenience of their synthesis.

The primary application of functionalized arylzinc halides is in palladium-catalyzed Negishi cross-coupling reactions. organic-chemistry.orgnih.gov In this context, they serve as the nucleophilic partner, transferring their functionalized aryl group to another molecule. This reaction is a cornerstone of medicinal chemistry and materials science, enabling the modular construction of complex biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronics. d-nb.info The ability to use an arylzinc reagent bearing, for example, an ester and a nitrile, in a coupling reaction without disturbing those groups is a significant synthetic advantage.

Specific Focus on 3-Chloro-4-fluorophenylzinc Iodide as a Versatile Synthetic Intermediate

Within the class of functionalized arylzinc halides, this compound stands out as a specialized reagent for introducing the 3-chloro-4-fluorophenyl moiety into target molecules. This structural unit is of significant interest in medicinal chemistry, as the incorporation of chlorine and fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. d-nb.info

Chemical and Physical Properties

This compound is typically not isolated as a solid but is prepared and used as a solution, most commonly in tetrahydrofuran (B95107) (THF). Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 312624-19-4 |

| Molecular Formula | C₆H₃ClFIZn |

| Molecular Weight | 321.83 g/mol |

| Typical Form | Solution in THF (e.g., 0.5 M) |

| Precursor (presumed) | 1-chloro-2-fluoro-4-iodobenzene |

Data sourced from ChemicalBook. chemicalbook.com

Synthesis

The synthesis of this compound follows the general and well-established procedure for creating arylzinc halides: the direct insertion of activated zinc metal into the corresponding aryl iodide. organic-chemistry.org The process involves the oxidative addition of zinc into the carbon-iodine bond of 1-chloro-2-fluoro-4-iodobenzene. Iodine is the preferred halogen for this reaction as the C-I bond is weaker and more susceptible to oxidative addition than C-Br or C-Cl bonds. Catalytic amounts of additives or specific solvents may be used to facilitate the reaction and ensure high yields. wikipedia.org

Applications in Synthesis

As a functionalized arylzinc reagent, this compound is an ideal nucleophilic partner in Negishi cross-coupling reactions. nih.gov Its utility lies in its ability to efficiently form a new carbon-carbon bond with a variety of electrophilic partners, such as aryl, heteroaryl, or vinyl halides and triflates.

The key advantage of this reagent is its inherent functional group tolerance. The chloro and fluoro substituents on the aromatic ring are completely stable to the conditions required for both the formation of the organozinc reagent and its subsequent cross-coupling. This allows for the direct and clean installation of the 3-chloro-4-fluorophenyl group onto a complex substrate without side reactions. This makes it a valuable intermediate in the synthesis of bioactive molecules where this specific substitution pattern is desired for optimizing biological efficacy and metabolic profiles. d-nb.info For example, it can be envisioned as a key building block in the synthesis of complex kinase inhibitors or other targeted therapeutics where precise halogen substitution is critical for activity.

特性

IUPAC Name |

1-chloro-2-fluorobenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCKYSVZNOHHHD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299553 | |

| Record name | (3-Chloro-4-fluorophenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-19-4 | |

| Record name | (3-Chloro-4-fluorophenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorophenylzinc Iodide

General Reactivity Profile of Organozinc Halides

Organozinc halides, such as 3-Chloro-4-fluorophenylzinc iodide, are primarily recognized for their role as nucleophiles in various carbon-carbon bond-forming reactions. wikipedia.org Their moderate reactivity allows for a high degree of chemoselectivity, meaning they can react at a specific site in a molecule without affecting other functional groups. uni-muenchen.deresearchgate.net This is a significant advantage in the synthesis of complex organic molecules. wikipedia.org

The reactivity of organozinc halides is prominently featured in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgacs.org In these reactions, the organozinc reagent transfers its organic group to a palladium center in a key step known as transmetalation. wikipedia.org It has been observed that aryl zinc species are particularly effective in these transformations. wikipedia.org The presence of halide ions in solution can be crucial for the transmetalation of alkylzinc species, which may form "zincate" species of the type RZnX₃²⁻ before reacting with the palladium catalyst. wikipedia.org

Another important reaction involving organozinc halides is the Barbier reaction, which is similar to the Grignard reaction. wikipedia.org In a Barbier reaction, the organozinc reagent is generated in the presence of a carbonyl substrate, leading to the formation of a primary, secondary, or tertiary alcohol in a one-pot process. wikipedia.org A notable advantage of using organozinc reagents in this context is their reduced sensitivity to water, allowing the reaction to be conducted in aqueous environments. wikipedia.org

Functional Group Tolerance in Organozinc Reagent Formation and Reaction

A defining characteristic of organozinc reagents is their exceptional tolerance for a wide array of functional groups. wikipedia.orguni-muenchen.de This tolerance is maintained both during the formation of the organozinc reagent itself and in its subsequent reactions. sigmaaldrich.com

The formation of functionalized organozinc reagents is often achieved through the direct insertion of activated zinc, such as Rieke® Zinc, into the carbon-halogen bond of an organic halide. wikipedia.orgsigmaaldrich.com This method is compatible with the presence of various sensitive functional groups, including other halides (like chlorides), nitriles, esters, and amides. sigmaaldrich.com For instance, the synthesis of Maoecrystal V utilized an arylzinc compound that was stable in the presence of an ester group, showcasing the superior tolerance of organozinc reagents compared to the corresponding aryl-lithium species. wikipedia.org

In subsequent reactions, this functional group tolerance remains a key advantage. Esters are notably stable in the presence of organozinc reagents. wikipedia.org The Fukuyama coupling, a palladium-catalyzed reaction between a thioester and an organozinc compound to form a ketone, is a prime example of this chemoselectivity. wikipedia.org This reaction proceeds efficiently without affecting other functional groups that might be present, such as ketones, acetates, and aromatic halides. wikipedia.org Similarly, iron-catalyzed reductive coupling reactions to form olefins have shown that functional groups like esters, amides, and nitriles are well-tolerated. acs.org

The compatibility of organozinc reagents extends to olefins as well. The Simmons-Smith reaction, which uses an (iodomethyl)zinc iodide intermediate to convert olefins into cyclopropanes, is a classic example of the utility of organozinc reagents in reactions involving carbon-carbon double bonds. wikipedia.org

| Functional Group | Compatibility during Formation | Compatibility in Reactions | Example Reaction |

|---|---|---|---|

| Halides (e.g., Chlorides) | Yes sigmaaldrich.com | Yes wikipedia.org | Negishi Coupling wikipedia.org |

| Nitriles | Yes sigmaaldrich.com | Yes acs.org | Iron-Catalyzed Reductive Coupling acs.org |

| Esters | Yes sigmaaldrich.com | Yes wikipedia.org | Fukuyama Coupling wikipedia.org |

| Olefins | - | Yes wikipedia.org | Simmons-Smith Reaction wikipedia.org |

Detailed Mechanistic Studies of Carbon-Zinc Bond Formation

The formation of the carbon-zinc bond, the defining feature of organozinc reagents, has been the subject of detailed mechanistic investigations. Understanding this process is crucial for optimizing reaction conditions and expanding the scope of these valuable reagents.

The primary mechanism for the formation of organozinc halides from zinc metal and an organic halide is through oxidative addition. wikipedia.orgumb.eduwikipedia.org In this process, the zinc metal inserts into the carbon-halogen bond, leading to a change in the oxidation state of the zinc from 0 to +2. umb.edu This reaction is a two-step process: first, the formation of organozinc intermediates on the surface of the zinc metal, followed by the solubilization of these intermediates into the solution. acs.org

Recent studies using fluorescence microscopy have provided direct evidence for these surface intermediates, which were previously difficult to detect due to their low concentrations. acs.orgnih.gov These studies have revealed that different activation methods can selectively accelerate either the oxidative addition step or the solubilization step. acs.org For instance, the use of a polar aprotic solvent accelerates the initial oxidative addition on the zinc surface. acs.org

The nature of the organic halide also influences the ease of oxidative addition. Aryl and alkyl halides bearing electron-withdrawing substituents, such as nitriles and esters, facilitate the formation of the organozinc reagent. wikipedia.org

The choice of solvent plays a critical role in the formation and reactivity of organozinc reagents. uni-muenchen.deresearchgate.net Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. wikipedia.orgsigmaaldrich.com In THF, the addition of lithium chloride (LiCl) has been shown to accelerate the solubilization of the surface-bound organozinc intermediates, thereby increasing the rate of reagent formation. acs.org This is achieved through the formation of soluble "ate" complexes. acs.org

Polar aprotic solvents such as dimethylformamide (DMF) have also been widely used, often in mixtures, to facilitate the synthesis of organozinc reagents. nih.govnih.govrsc.org Mechanistic studies have demonstrated that polar solvents like DMSO (a similar polar aprotic solvent) accelerate the oxidative addition step itself. nih.gov This effect is distinct from the role of LiCl in THF, highlighting the complementary nature of these activation strategies. nih.gov The ability to use solvents like DMF and acetonitrile (B52724) also broadens the applicability of organozinc reagents. uni-muenchen.de However, it is important to note that DMF can also participate in reactions as a reagent or catalyst under certain conditions. nih.gov

| Solvent/Additive | Effect on Oxidative Addition | Effect on Solubilization | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Base solvent | Base solvent | wikipedia.orgsigmaaldrich.com |

| Dimethylformamide (DMF) | Accelerates | - | nih.gov |

| Lithium Chloride (in THF) | - | Accelerates | acs.org |

Mechanistic Insights into Zinc-Mediated and Catalyzed Reactions

Beyond the formation of the C-Zn bond, the mechanisms of reactions where organozinc compounds act as key intermediates or are involved in catalytic cycles are of significant interest.

In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. acs.org For aryl zinc halides, an increase in solvent dielectric constant, which can be achieved by additives like ZnX₂, is necessary for the coupling to proceed in a solvent like THF. researchgate.net This is in contrast to alkylzinc reagents which require the formation of higher-order zincates for efficient transmetalation. researchgate.net

Zinc itself can also act as a catalyst in certain transformations. For instance, zinc-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed, where alkyllithium-activated borates react with zinc salts to form zincates that can then couple with organic halides. manchester.ac.uk Mechanistic investigations into these reactions are ongoing, with a focus on identifying key intermediates and understanding catalyst degradation pathways. manchester.ac.uk

In the context of other zinc-mediated reactions, such as the coupling of CO₂ and epoxides, detailed mechanistic studies have identified dinuclear and trinuclear zinc complexes as key intermediates. nih.gov The reaction proceeds through the insertion of CO₂ into a zinc-oxygen bond to form a zinc carbonate species, which then reacts with the epoxide to yield the cyclic carbonate product. nih.gov

Studies on Relative Rates of Reactions

The reactivity of arylzinc reagents, such as this compound, in palladium-catalyzed cross-coupling reactions like the Negishi coupling, is significantly influenced by the electronic properties of the substituents on the aromatic ring. While specific kinetic data for this compound is not extensively documented in the literature, the relative rates of its reactions can be inferred from systematic studies on substituted arylzinc halides.

Research involving competition experiments with a variety of substituted arylzinc reagents has established clear structure-reactivity relationships. nih.gov A key finding is that the rate of the Negishi cross-coupling reaction is diminished by the presence of electron-withdrawing groups on the arylzinc reagent. nih.gov This observation is quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. For the variation of substituents on the arylzinc halide in a Negishi coupling, a reaction constant (ρ) of -0.98 has been determined. nih.gov

The negative value of ρ indicates that there is a buildup of positive charge at the reaction center in the transition state of the rate-determining step, which is often the transmetalation step. nih.govwikipedia.org Consequently, electron-donating groups, which can stabilize this positive charge, accelerate the reaction, while electron-withdrawing groups have the opposite effect.

In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing substituents. The Hammett constants (σ) for these substituents provide a measure of their electronic influence.

| Substituent | Hammett Constant (σp) |

| Chloro (Cl) | +0.23 |

| Fluoro (F) | +0.06 |

Data sourced from established chemical literature.

Given that both substituents have positive Hammett constants, they are expected to decrease the nucleophilicity of the phenylzinc iodide, thereby reducing its reactivity in comparison to unsubstituted phenylzinc iodide. The combined electron-withdrawing effect of a chloro and a fluoro group would lead to a slower rate of transmetalation in a Negishi coupling. It is also noteworthy that the effect of substituents on the electrophilic partner (e.g., a bromobenzene (B47551) derivative) is generally more pronounced, with a Hammett reaction constant (ρ) of +2.5. nih.gov

The general trend for the reactivity of arylzinc reagents in Negishi coupling based on the electronic nature of the substituent is as follows:

| Substituent Nature | Effect on Reaction Rate |

| Electron-donating | Accelerates |

| Electron-withdrawing | Decelerates |

Therefore, this compound would be classified as a less reactive arylzinc reagent compared to its non-halogenated or electron-donating group-substituted counterparts.

Spectroscopic and Computational Analysis (e.g., DFT, QXAFS, EPR, IR)

The detailed mechanistic understanding of reactions involving this compound and related organozinc compounds is greatly enhanced by the application of advanced spectroscopic and computational techniques.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of transition metal-catalyzed reactions, including the Negishi coupling. acs.org DFT calculations can provide insights into the geometries of reactants, intermediates, and transition states, as well as their relative energies. For the Negishi reaction, DFT studies have been instrumental in modeling the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. acs.org Such studies have helped to rationalize the influence of ligands and substituents on reaction barriers and have supported the experimental observation that transmetalation is often the rate-limiting step. wikipedia.orgacs.org While specific DFT studies on this compound are not prevalent, the established methodologies could be applied to model its reactivity and to understand the electronic effects of the chloro and fluoro substituents on the transition state energies.

Quantum-mechanical X-ray Absorption Fine Structure (QXAFS) is a technique that can provide valuable information about the local geometric and electronic structure of metal centers in solution and in the solid state. For organozinc reagents, QXAFS could be employed to determine the coordination environment of the zinc atom, including bond distances and coordination numbers. This information is crucial for understanding the nature of the organozinc species in solution, which can exist as monomers, dimers, or higher-order aggregates, and can be influenced by the solvent and the presence of salts like lithium iodide.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that is sensitive to species with unpaired electrons, such as radicals and certain transition metal oxidation states. In the context of Negishi coupling, EPR could potentially be used to detect radical intermediates or paramagnetic nickel or palladium species that may be involved in alternative catalytic cycles. While many Negishi reactions are thought to proceed through a Pd(0)/Pd(II) cycle, radical pathways have been proposed under certain conditions.

Infrared (IR) Spectroscopy is a widely used technique for the characterization of organometallic compounds. libretexts.org The vibrational frequencies of bonds within a molecule are sensitive to the electronic environment. For this compound, IR spectroscopy could be used to identify characteristic C-Zn and C-halogen stretching frequencies. The position of these bands would be influenced by the electronic effects of the substituents on the phenyl ring. IR spectroscopy is particularly useful for studying metal carbonyl complexes, which are often used as catalysts or are formed as intermediates, due to the strong and distinct absorption of the C-O stretching vibration. libretexts.org

| Spectroscopic/Computational Method | Information Provided |

| DFT | Geometries, relative energies of intermediates and transition states, reaction pathways. |

| QXAFS | Local geometric and electronic structure around the zinc atom (bond lengths, coordination). |

| EPR | Detection and characterization of paramagnetic intermediates (e.g., radicals, certain metal oxidation states). |

| IR | Identification of functional groups and characteristic bond vibrations (e.g., C-Zn, C-halogen). |

Applications of 3 Chloro 4 Fluorophenylzinc Iodide in Organic Synthesis

Carbometalation Reactions

Carbometalation reactions, involving the addition of a carbon-metal bond across an alkyne or alkene, are a powerful method for the synthesis of highly substituted olefins. Arylzinc reagents, in the presence of a suitable catalyst, can participate in these transformations effectively.

The addition of 3-Chloro-4-fluorophenylzinc iodide to alkynes represents a direct route to stereodefined tetrasubstituted alkenes. This reaction is typically catalyzed by transition metals, with cobalt complexes showing notable efficacy. When this compound adds across an internal alkyne, such as 6-dodecyne, the reaction proceeds via a syn-addition pathway. This means the 3-chloro-4-fluorophenyl group and the zinc iodide moiety are delivered to the same face of the alkyne, resulting in a vinylzinc species with a specific (Z)-configuration. researchgate.net

The reaction's high stereoselectivity (often >99%) is a key advantage, ensuring the formation of a single geometric isomer. The resulting vinylzinc intermediate can then be trapped with various electrophiles (e.g., protons, iodine, or in cross-coupling reactions) to generate a diverse array of functionalized styrene (B11656) derivatives. For unsymmetrical alkynes, the regioselectivity of the addition can be influenced by both steric and electronic factors of the alkyne substituents. researchgate.netelsevierpure.com

Key Features of Cobalt-Catalyzed Arylzincation:

High Stereoselectivity: The process is characterized by a clean syn-addition of the arylzinc reagent to the alkyne. researchgate.net

Functional Group Tolerance: The inherent stability of organozinc reagents allows for the presence of various functional groups on the alkyne substrate. researchgate.net

Versatile Intermediate: The product, a vinylzinc halide, is a valuable intermediate for further synthetic transformations, including palladium-catalyzed cross-coupling reactions.

Asymmetric Synthesis Applications

The development of chiral molecules is a cornerstone of modern drug discovery. This compound can be employed as a nucleophile in several asymmetric transformations to create stereogenic centers with high fidelity.

The most prominent asymmetric application of arylzinc reagents is their enantioselective addition to aldehydes to produce chiral secondary alcohols. acs.org The reaction of this compound with an aldehyde, in the presence of a substoichiometric amount of a chiral ligand or catalyst, can yield the corresponding (3-chloro-4-fluorophenyl)methanol derivative with high enantiomeric excess (e.e.).

A wide variety of chiral ligands have been developed to facilitate this transformation, including amino alcohols, diamines, and phosphor-amides. rsc.orgresearchgate.net These ligands coordinate to the zinc atom, creating a chiral environment that directs the nucleophilic attack of the 3-chloro-4-fluorophenyl group to one of the two enantiotopic faces of the aldehyde carbonyl. The choice of ligand is crucial for achieving high yield and enantioselectivity. wikipedia.orgresearchgate.net

Table 1: Representative Enantioselective Addition of Arylzinc Reagents to Aldehydes This table illustrates typical results for the reaction class, showing the performance of different chiral ligands in the addition of arylzinc reagents to various aldehydes. The results are representative of what can be expected when using this compound under similar conditions.

| Aldehyde | Chiral Ligand/Catalyst | Yield (%) | e.e. (%) |

| Benzaldehyde | Chiral Aziridine Alcohol | ~90% | ~90% |

| 4-Chlorobenzaldehyde | Chiral Phosphoramide Ligand | High | High |

| 2-Naphthaldehyde | (1R,2R)-1,2-Diphenylethylenediamine-derived Ligand | >95% | >94% |

| Cyclohexanecarboxaldehyde | Chiral Pyrrolidinylmethanol | High | >98% |

Data sourced from representative studies on arylzinc additions. rsc.orgresearchgate.netresearchgate.net

Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, scalability, and process control. nih.gov Asymmetric reactions involving organometallic reagents like this compound are well-suited for adaptation to flow systems. angelinifinechemicals.com

In a typical setup, a solution of the aldehyde and the arylzinc reagent are pumped and mixed before entering a reactor column packed with a heterogeneous chiral catalyst (e.g., a polymer-supported chiral ligand). The reaction occurs within the column, and the product emerges continuously. This methodology allows for efficient catalyst recycling and straightforward product isolation. Such systems have been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, demonstrating the industrial potential of this approach. nih.gov

Non-proteinogenic amino acids (NPAAs) are crucial components of many modern pharmaceuticals. nih.gov this compound can serve as a key reagent for the synthesis of NPAAs containing the 3-chloro-4-fluorophenyl moiety, particularly aryl- and biaryl-alanines.

A common strategy involves the enantioselective addition of the arylzinc reagent to an electrophilic glycine (B1666218) or alanine (B10760859) equivalent. For example, the addition to a chiral N-sulfinyl imine derived from an glyoxylate (B1226380) ester can establish the desired stereochemistry at the α-carbon. Subsequent removal of the chiral auxiliary provides the target non-proteinogenic amino acid ester, which can be incorporated into peptide chains. The use of arylzinc halides is advantageous due to their compatibility with the functional groups present in these complex substrates.

Synthesis of Specific Functionalized Compounds

The primary utility of this compound is as a nucleophilic building block for introducing the 3-chloro-4-fluorophenyl group. Its most widespread use is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This reaction allows for the efficient formation of carbon-carbon bonds between the arylzinc reagent and various organic halides or triflates (e.g., aryl, vinyl, or acyl halides).

A key application is the synthesis of functionalized biaryls, which are common motifs in medicinal chemistry. nih.govnih.gov For instance, coupling this compound with another functionalized aryl halide (e.g., an iodo- or bromobenzonitrile) in the presence of a palladium catalyst like Pd(PPh₃)₄ yields the corresponding substituted chlorofluorobiphenyl. This method is highly reliable and tolerates a wide range of functional groups, making it a cornerstone of modern aromatic chemistry. organic-chemistry.org

Advanced Research Perspectives and Future Directions

Development of Novel Reactive Zinc Species

The reactivity of organozinc halides like 3-Chloro-4-fluorophenylzinc iodide can be significantly modulated by altering the nature of the zinc species itself. The direct insertion of zinc metal into the corresponding aryl iodide is a standard preparation method, often facilitated by activators like lithium chloride to enhance reaction rates and yields. organic-chemistry.org Future research is geared towards generating novel zinc species with unique reactivity profiles.

One promising area is the formation of organozinc reagents through cobalt-catalyzed zinc insertion into aryl bromides and even chlorides, which are often more readily available and cost-effective than iodides. nih.govorganic-chemistry.org This approach, which can be performed under mild conditions, opens up new synthetic routes to functionalized arylzinc compounds. nih.gov The generation of zincates (R₃ZnLi) or mixed-metal species could also unlock new reaction pathways and selectivities for the 3-chloro-4-fluorophenyl moiety.

Furthermore, the synthesis of salt-free diorganozinc compounds offers a different reactivity profile compared to the corresponding organozinc halides. These species can be generated from various precursors and may exhibit enhanced reactivity in certain cross-coupling reactions. The development of methods to generate such species from 3-chloro-4-fluoroiodobenzene would be a significant step forward.

Expansion of Catalytic Systems Beyond Palladium and Copper

While palladium-catalyzed Negishi cross-coupling is a cornerstone of modern synthesis, the exploration of alternative, more sustainable, and cost-effective metal catalysts is a major research thrust. thieme-connect.comwikipedia.org Iron, cobalt, and nickel, being more earth-abundant, are at the forefront of this expansion.

Iron-Catalyzed Cross-Coupling: Iron catalysts are emerging as a viable alternative for the cross-coupling of organozinc reagents. nih.govthieme-connect.comthieme-connect.com Iron-catalyzed reactions can proceed via different mechanisms, including oxidative coupling pathways, offering complementary reactivity to traditional methods. nih.govthieme-connect.comthieme-connect.com The application of iron catalysts to the coupling of this compound with various electrophiles is an area ripe for investigation, with the potential for novel and efficient transformations. nih.gov

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysis has also shown great promise in cross-coupling and amination reactions of organozinc reagents. researchgate.netnih.govacs.orgnih.gov These reactions often proceed under mild conditions and exhibit broad substrate scope and functional group tolerance. nih.govnih.gov A key advantage is the potential for high diastereoselectivity in certain reactions, which would be a valuable asset in the synthesis of complex, stereochemically defined molecules incorporating the 3-chloro-4-fluorophenyl group. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective for a wide range of cross-coupling reactions involving functionalized organozinc reagents, including the coupling of challenging substrates like aryl fluorides. organic-chemistry.orgnih.govnih.gov Given the presence of a fluorine atom in this compound, nickel catalysis could offer unique advantages in activating and functionalizing this compound. organic-chemistry.org Research into nickel-catalyzed couplings of this specific reagent could lead to more efficient and selective methods for the synthesis of complex biaryls and other valuable structures. wikipedia.orgacs.org

| Catalyst System | Typical Precursor | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Iron-based | FeCl₂, FeCl₃ | Cost-effective, low toxicity, unique reactivity pathways. nih.govthieme-connect.comthieme-connect.com | Novel C-C and C-heteroatom bond formations. |

| Cobalt-based | CoCl₂, CoBr₂ | Mild reaction conditions, high functional group tolerance, potential for high diastereoselectivity. nih.govnih.gov | Stereoselective synthesis of complex molecules. |

| Nickel-based | NiCl₂(PCy₃)₂, Ni(acac)₂ | High reactivity, effective for challenging substrates (e.g., aryl fluorides), broad scope. organic-chemistry.orgnih.govnih.gov | Efficient synthesis of biaryls and other coupled products. |

Integration with High-Throughput Screening and Automation

The optimization of reaction conditions is a critical yet often time-consuming aspect of chemical synthesis. High-throughput screening (HTS) and automated synthesis platforms are revolutionizing this process by enabling the rapid evaluation of a vast array of catalysts, ligands, solvents, and other reaction parameters. unchainedlabs.comnih.gov

For reactions involving this compound, HTS can be employed to quickly identify the optimal conditions for a desired transformation, be it a Negishi coupling or a reaction with a novel catalytic system. unchainedlabs.comacs.orgbucknell.edu This not only accelerates the discovery of new reactions but also facilitates the optimization of existing ones for yield, selectivity, and sustainability. unchainedlabs.com

Automated flow chemistry represents another significant advancement. vapourtec.comakjournals.comrsc.orgsyrris.comacs.org The use of continuous-flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. rsc.orgnih.gov For the synthesis and subsequent reactions of organometallic reagents like this compound, which can be sensitive to air and moisture, the enclosed nature of flow systems provides a significant advantage. vapourtec.comacs.org The integration of in-line analytical techniques allows for real-time monitoring and optimization, further enhancing the efficiency of the synthetic process.

| Technology | Key Benefits | Projected Impact on Synthesis |

|---|---|---|

| High-Throughput Screening (HTS) | Rapid optimization of reaction conditions (catalysts, ligands, solvents). unchainedlabs.comnih.gov | Accelerated discovery of new reactions and improved yields and selectivities for known transformations. |

| Automated Flow Chemistry | Precise control over reaction parameters, enhanced safety for handling sensitive reagents, improved scalability and reproducibility. vapourtec.comrsc.orgacs.org | More efficient and scalable synthesis of the reagent and its derivatives, with potential for telescoped multi-step syntheses. |

Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the mechanisms of transition metal-catalyzed reactions, including the Negishi coupling. illinois.edursc.org

By modeling the transition states and intermediates involved in the reactions of this compound, researchers can gain a deeper understanding of the factors that govern reactivity and selectivity. rsc.org This knowledge can then be used to rationally design more efficient catalysts and to predict the outcome of reactions with different substrates. researchgate.net For example, computational studies can help to elucidate the role of substituents on the aryl ring in influencing the rate and selectivity of cross-coupling reactions. researchgate.net

Machine learning is also emerging as a powerful tool for predicting reaction outcomes. yale.edu By training algorithms on large datasets of experimental results, it is possible to develop models that can accurately predict the yield and selectivity of a reaction under a given set of conditions. The application of such predictive models to reactions involving this compound could significantly streamline the process of reaction development and optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-4-fluorophenylzinc iodide, and how does solvent choice impact its stability?

- Methodological Answer : The compound is typically synthesized via transmetallation or direct insertion of zinc into a pre-halogenated aryl precursor (e.g., 1-bromo-3-chloro-4-fluorobenzene). Critical factors include:

-

Regioselectivity : Use of iodine or iodide salts to ensure selective zinc insertion at the desired position, as demonstrated in modified Reissert indole syntheses .

-

Solvent Stability : The compound is commercially available as a 0.5M solution in tetrahydrofuran (THF) under argon, indicating THF’s role in stabilizing the organozinc species against hydrolysis and oxidation .

-

Handling : Storage in resealable ChemSeal™ bottles under inert atmosphere (argon) is essential to prevent decomposition .

Data Table : Common Solvent Systems for Organozinc Stability

Solvent Stability (Hours, 25°C) Key Contaminants THF >48 (under Ar) Water, Oxygen DMF <12 Amine Byproducts Et₂O 24–36 Peroxides

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated THF can confirm the absence of free aryl halides or zinc aggregates. A singlet at δ 0–1 ppm (Zn-bound protons) is typical for organozinc species .

- Iodometric Titration : Quantifies active zinc content by titrating liberated iodide ions with standardized sodium thiosulfate, using starch as an indicator .

- LC-MS/MS : Detects trace impurities (e.g., residual aryl halides) with high sensitivity, employing a triple quadrupole mass spectrometer .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

-

Electronic Effects : The electron-withdrawing chloro and fluoro substituents enhance the electrophilicity of the zinc-bound aryl group, accelerating transmetallation with palladium catalysts in Suzuki-Miyaura reactions.

-

Steric Effects : The meta-chloro and para-fluoro arrangement minimizes steric hindrance, enabling efficient coupling with bulky boronic esters. Comparative studies with ortho-substituted analogs show reduced yields (≤40%) due to hindered catalyst access .

Case Study : Pd-Catalyzed Cross-Coupling Efficiency

Substrate Yield (%) Turnover Frequency (h⁻¹) 3-Chloro-4-fluorophenyl 92 18 2-Chloro-4-fluorophenyl 68 9

Q. What decomposition pathways are observed for this compound under ambient conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : Rapid degradation in humid air produces 3-chloro-4-fluorobenzene and zinc hydroxide. FT-IR monitoring shows O–H stretches (3400–3600 cm⁻¹) within 30 minutes of exposure .

- Oxidation : Reaction with oxygen generates aryl peroxides, detectable via GC-MS. Stabilization requires strict argon purging and molecular sieves in storage .

- Mitigation Strategies : Use of gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm) and in situ generation for time-sensitive reactions .

Q. Can this compound be used in stereoselective C–C bond-forming reactions, and what mechanistic insights support this?

- Methodological Answer :

-

Negishi Coupling : The compound participates in asymmetric Negishi reactions with chiral ligands (e.g., BINAP), achieving enantiomeric excess (ee) up to 85% for α-branched ketones.

-

Mechanism : Density functional theory (DFT) calculations suggest that the fluoro substituent stabilizes transition states via inductive effects, lowering activation energy by ~5 kcal/mol compared to non-fluorinated analogs .

Data Table : Stereoselectivity in Model Reactions

Ligand ee (%) Yield (%) (R)-BINAP 85 78 (S)-Segphos 72 82 No Ligand 0 45

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。